molecular formula C17H20ClIN2O2S B13787729 (R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride

(R)-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride

Cat. No.: B13787729
M. Wt: 478.8 g/mol
InChI Key: SUVKXARBBZNQCH-PKLMIRHRSA-N
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Description

®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl-pyrrolidine moiety and an iodine-substituted benzenesulfonamide group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride typically involves multiple steps. One common route starts with the preparation of the ®-1-benzyl-pyrrolidine intermediate. This intermediate is then reacted with 4-iodobenzenesulfonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the benzenesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The benzyl-pyrrolidine moiety may bind to receptors or enzymes, inhibiting their activity. The iodine-substituted benzenesulfonamide group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-Benzyl-pyrrolidin-3-yl-methanol
  • ®-1-Benzyl-beta-prolinol
  • ®-1-Benzyl-pyrrolidin-3-yl-ethyl-amine

Uniqueness

Compared to similar compounds, ®-N-(1-Benzyl-pyrrolidin-3-YL)-4-iodo-benzenesulfonamide hydrochloride stands out due to the presence of the iodine-substituted benzenesulfonamide group. This unique feature enhances its reactivity and binding properties, making it more versatile in various applications.

Properties

Molecular Formula

C17H20ClIN2O2S

Molecular Weight

478.8 g/mol

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-4-iodobenzenesulfonamide;hydrochloride

InChI

InChI=1S/C17H19IN2O2S.ClH/c18-15-6-8-17(9-7-15)23(21,22)19-16-10-11-20(13-16)12-14-4-2-1-3-5-14;/h1-9,16,19H,10-13H2;1H/t16-;/m1./s1

InChI Key

SUVKXARBBZNQCH-PKLMIRHRSA-N

Isomeric SMILES

C1CN(C[C@@H]1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(C=C2)I)CC3=CC=CC=C3.Cl

Origin of Product

United States

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